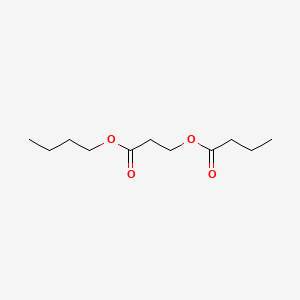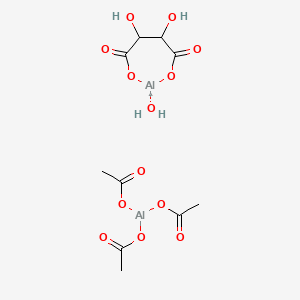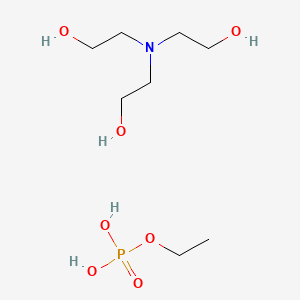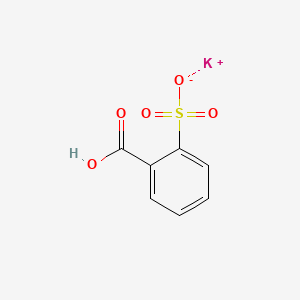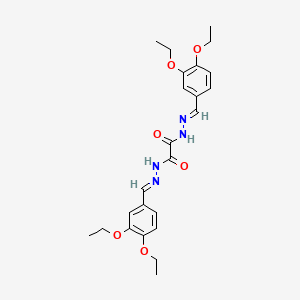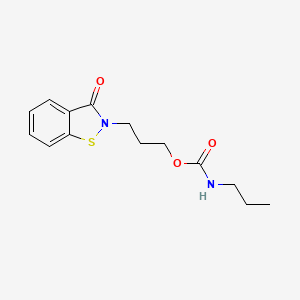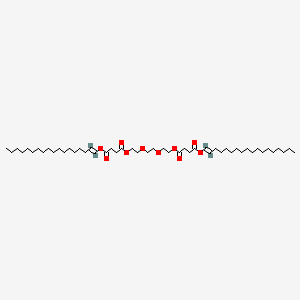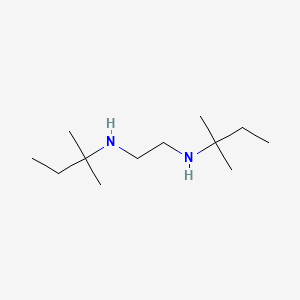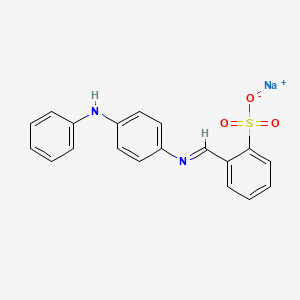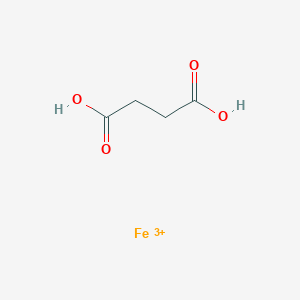
Iron hydroxide succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron hydroxide succinate is a compound that combines iron, hydroxide, and succinate ions. It is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. The compound is known for its role in iron supplementation and its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron hydroxide succinate can be synthesized through the reaction of iron(III) chloride with succinic acid, partially neutralized with sodium hydroxide. The reaction typically occurs at low temperatures (5-7°C) and a pH of around 3.5 . The resulting product is iron(III) succinate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the precise control of pH and temperature to ensure high yield and purity. The compound is then purified through filtration and washing steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Iron hydroxide succinate undergoes various chemical reactions, including:
Oxidation: Iron(II) hydroxide can be oxidized to iron(III) oxide under anaerobic conditions.
Reduction: The compound can be reduced under specific conditions to form different iron complexes.
Substitution: this compound can participate in substitution reactions with other ligands, forming new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ligands like amino acids or other carboxylic acids.
Major Products Formed:
Oxidation: Iron(III) oxide and water.
Reduction: Various iron complexes depending on the reducing agent.
Substitution: New iron-ligand complexes.
Aplicaciones Científicas De Investigación
Iron hydroxide succinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of iron hydroxide succinate involves its dissociation into iron and succinate ions. The iron ions are then transported to target cells, where they are incorporated into hemoglobin and other iron-containing proteins . This process is crucial for maintaining proper iron levels in the body and preventing iron deficiency anemia.
Comparación Con Compuestos Similares
Iron hydroxide succinate can be compared with other iron compounds such as:
Iron sucrose: Used in intravenous iron therapy with a similar mechanism of action.
Ferrous succinate: Another iron supplement used to treat iron deficiency anemia.
Iron(III)-based metal-organic frameworks (MOFs): Used in various applications, including catalysis and antimicrobial activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Propiedades
Número CAS |
7459-88-3 |
|---|---|
Fórmula molecular |
C4H6FeO4+3 |
Peso molecular |
173.93 g/mol |
Nombre IUPAC |
butanedioic acid;iron(3+) |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+3 |
Clave InChI |
PSHGXGDVYMMYNR-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(=O)O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


